2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
Description
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a pyrimidin-2-ylthio acetamide derivative characterized by a sulfonyl-substituted 4-butylphenyl group at position 5 of the pyrimidinone ring and a 3-(methylthio)phenyl acetamide moiety. The 3-(methylthio)phenyl substituent introduces steric and electronic modulation, distinguishing it from analogs with halogenated or oxygenated aryl groups .
Properties
Molecular Formula |
C23H25N3O4S3 |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O4S3/c1-3-4-6-16-9-11-19(12-10-16)33(29,30)20-14-24-23(26-22(20)28)32-15-21(27)25-17-7-5-8-18(13-17)31-2/h5,7-14H,3-4,6,15H2,1-2H3,(H,25,27)(H,24,26,28) |
InChI Key |
STNUIMWVQUANCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps. The process begins with the preparation of the dihydropyrimidinone core, followed by the introduction of the sulfonyl and thioacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and thioacetamide groups.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and thioacetamide groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Compound 5.6 (80% yield) demonstrates superior synthesis efficiency compared to 5.15 (60%), likely due to the electron-withdrawing dichlorophenyl group enhancing reactivity during alkylation .
- Thermal Stability: Higher melting points (e.g., 230–232°C for 5.6) correlate with halogenated aryl groups, suggesting stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to phenoxy or methylthio substituents .
Structural and Electronic Effects
- Sulfonyl vs.
- Aryl Substituents : The 3-(methylthio)phenyl group in the target compound provides moderate electron-donating effects via the methylthio group, contrasting with the electron-withdrawing fluorine () or dichloro (5.6) substituents. This may influence pharmacokinetic properties such as metabolic stability .
Spectral and Analytical Data
- ¹H NMR Shifts : The SCH₂ protons in analogs (δ ~4.08–4.12) remain consistent, indicating minimal electronic perturbation from pyrimidinyl substituents. However, NHCO resonances vary (δ 10.01–10.10), reflecting differences in hydrogen-bonding capacity .
- Elemental Analysis : Compound 5.6 shows <0.1% deviation between calculated and observed C, N, and S content, confirming high synthetic precision .
Biological Activity
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a pyrimidine core and various functional groups that may enhance its biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 517.62 g/mol. The presence of a sulfonyl group is particularly noteworthy as it often enhances the biological activity of organic molecules. The compound's structure allows for interactions with specific molecular targets, including enzymes and receptors, which can modulate various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Research indicates that it may act as an inhibitor of certain metabolic enzymes, thereby modulating their activity and influencing cellular processes. The exact mechanisms are still under investigation but suggest applications in areas such as cancer treatment and anti-inflammatory therapies.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar compounds featuring pyrimidine structures. For instance, derivatives that share structural similarities with 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells. These compounds demonstrated varying levels of potency, with some achieving IC50 values in the micromolar range .
Anti-inflammatory Properties
In addition to its anticancer potential, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been hypothesized that the sulfonamide moiety could inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. Further research is needed to elucidate these mechanisms and confirm these effects in vivo.
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives of this compound to evaluate their biological activities. The derivatives were tested for their ability to inhibit specific enzymes involved in cancer metabolism. Results indicated that certain modifications to the structure significantly enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug development .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict how 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide interacts with target proteins. These studies revealed potential binding sites that could be critical for its biological activity, providing insights into its mechanism of action and guiding further experimental validation .
Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-(Thio)ureabenzothiazoles | CxHyNzOwS | Varies | Antiproliferative |
| 2-((5-(4-butylphenyl)sulfonyl)-6-oxo... | C24H27N3O6S2 | 517.62 g/mol | Anticancer, Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
